molecular formula C95H128F3N25O28S3 B10825637 JAG-1, scrambled trifluoroacetate

JAG-1, scrambled trifluoroacetate

Cat. No.: B10825637
M. Wt: 2221.4 g/mol
InChI Key: AANBPLAOWFGJOZ-MMDJUMSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JAG-1, scrambled TFA (402941-23-5 free base): is a synthetic peptide that is a scrambled sequence of the JAG-1 (188-204) peptide. This compound is primarily used in scientific research as a control peptide to study the Notch signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JAG-1, scrambled TFA involves solid-phase peptide synthesis (SPPS). The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: : Industrial production of JAG-1, scrambled TFA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: : JAG-1, scrambled TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .

Common Reagents and Conditions: : Common reagents used in the synthesis and modification of JAG-1, scrambled TFA include DIC, HOBt, trifluoroacetic acid (TFA), and various protecting groups for amino acids. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products: : The major product formed from the synthesis of JAG-1, scrambled TFA is the peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .

Scientific Research Applications

Chemistry: : In chemistry, JAG-1, scrambled TFA is used as a control peptide in studies involving the Notch signaling pathway. It helps researchers understand the specificity and function of the JAG-1 peptide by providing a scrambled sequence that does not interact with the Notch receptor .

Biology: : In biological research, JAG-1, scrambled TFA is used to investigate the role of the Notch signaling pathway in various cellular processes, including cell differentiation, proliferation, and apoptosis .

Medicine: : In medical research, JAG-1, scrambled TFA is used to study diseases related to the Notch signaling pathway, such as cancer and cardiovascular diseases. It helps researchers identify potential therapeutic targets and develop new treatments .

Industry: : In the pharmaceutical industry, JAG-1, scrambled TFA is used in drug discovery and development. It serves as a tool to screen for compounds that can modulate the Notch signaling pathway .

Mechanism of Action

Mechanism: : JAG-1, scrambled TFA acts as a negative control peptide in studies involving the Notch signaling pathway. Unlike the native JAG-1 peptide, which binds to the Notch receptor and activates signaling, the scrambled sequence does not interact with the receptor. This allows researchers to distinguish specific effects of JAG-1 from non-specific effects .

Molecular Targets and Pathways: : The primary molecular target of JAG-1, scrambled TFA is the Notch receptor. due to its scrambled sequence, it does not bind to the receptor and does not activate the Notch signaling pathway .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to JAG-1, scrambled TFA include other scrambled peptides used as control sequences in research. Examples include scrambled sequences of other Notch ligands such as Delta-like ligand 4 (DLL4) and Jagged-2 (JAG-2) .

Uniqueness: : The uniqueness of JAG-1, scrambled TFA lies in its specific scrambled sequence, which serves as an effective control in studies involving the JAG-1 peptide and the Notch signaling pathway. This allows researchers to accurately assess the specific effects of JAG-1 without interference from non-specific interactions .

Properties

Molecular Formula

C95H128F3N25O28S3

Molecular Weight

2221.4 g/mol

IUPAC Name

(3S)-4-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C93H127N25O26S3.C2HF3O2/c94-32-8-7-17-59(81(133)109-63(39-53-24-30-56(121)31-25-53)84(136)116-70(48-147)89(141)114-67(91(143)144)40-50-14-5-2-6-15-50)106-82(134)62(38-52-22-28-55(120)29-23-52)108-80(132)58(18-10-34-102-93(99)100)105-73(123)44-103-78(130)60(37-51-20-26-54(119)27-21-51)107-85(137)64(41-72(96)122)111-86(138)65(42-75(125)126)112-83(135)61(36-49-12-3-1-4-13-49)110-88(140)69(47-146)117-87(139)66(43-76(127)128)113-90(142)71-19-11-35-118(71)74(124)45-104-79(131)68(46-145)115-77(129)57(95)16-9-33-101-92(97)98;3-2(4,5)1(6)7/h1-6,12-15,20-31,57-71,119-121,145-147H,7-11,16-19,32-48,94-95H2,(H2,96,122)(H,103,130)(H,104,131)(H,105,123)(H,106,134)(H,107,137)(H,108,132)(H,109,133)(H,110,140)(H,111,138)(H,112,135)(H,113,142)(H,114,141)(H,115,129)(H,116,136)(H,117,139)(H,125,126)(H,127,128)(H,143,144)(H4,97,98,101)(H4,99,100,102);(H,6,7)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1

InChI Key

AANBPLAOWFGJOZ-MMDJUMSWSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CS)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)NC(CC6=CC=CC=C6)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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